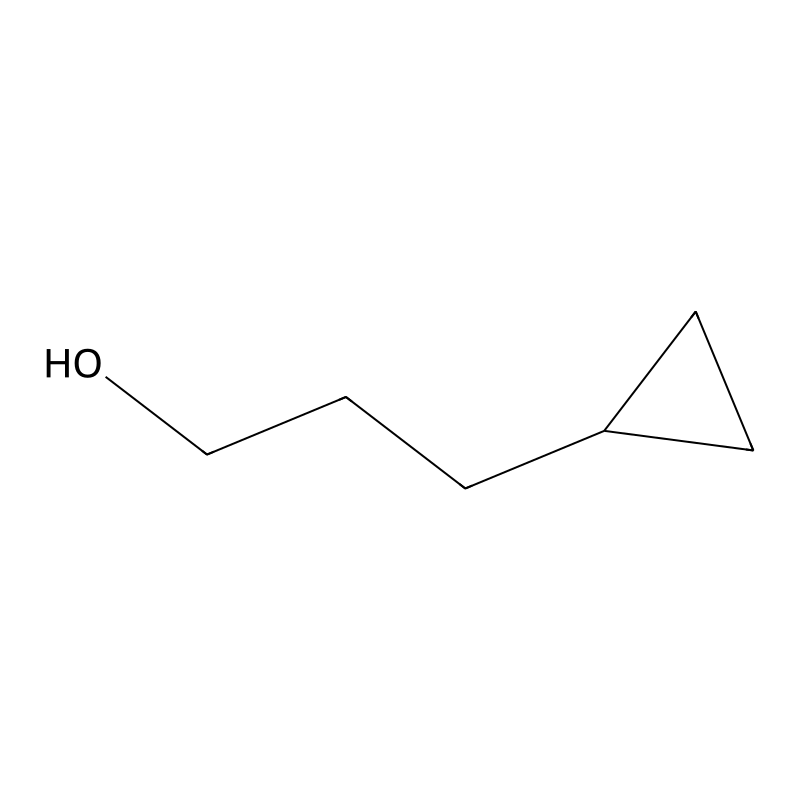

3-Cyclopropylpropan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Limited Availability of Information:

This lack of information could be due to several reasons:

- The compound might be relatively new or not widely studied.

- Its properties might not be particularly interesting or advantageous for most research applications.

- Research involving it might be unpublished or commercially sensitive.

3-Cyclopropylpropan-1-ol is an organic compound with the molecular formula C₆H₁₂O. It features a cyclopropyl group attached to a propanol backbone, making it structurally unique among alcohols. The cyclopropyl moiety introduces distinctive steric and electronic properties, influencing its reactivity and interaction with biological systems. This compound is characterized by its clear liquid form and has been studied for its potential applications in organic synthesis and pharmaceuticals .

Several methods have been developed for synthesizing 3-Cyclopropylpropan-1-ol:

- Hydroboration-Oxidation: This method involves the hydroboration of cyclopropylpropionic acid followed by oxidation to yield the alcohol.

- Reduction of Cyclopropyl Ketones: Cyclopropyl ketones can be reduced using lithium aluminum hydride or similar reducing agents to form the corresponding alcohol.

- Catalytic Reactions: Utilizing transition metal catalysts can facilitate the formation of 3-Cyclopropylpropan-1-ol from simpler precursors through various coupling reactions .

3-Cyclopropylpropan-1-ol has potential applications in several fields:

- Organic Synthesis: It serves as an important building block in the synthesis of more complex organic molecules.

- Pharmaceuticals: Due to its unique structure and biological activity, it may be explored as a lead compound in drug development.

- Agricultural Chemicals: Its properties may also be harnessed in developing agrochemicals with specific modes of action .

Interaction studies involving 3-Cyclopropylpropan-1-ol focus on its binding interactions with biological macromolecules. Preliminary findings suggest that the compound may interact favorably with certain enzymes and receptors, potentially influencing metabolic pathways. Further research is necessary to elucidate these interactions fully and determine their implications for drug design and efficacy .

Several compounds share structural similarities with 3-Cyclopropylpropan-1-ol, including:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-ol | Aromatic substitution | Incorporates a chlorophenyl group enhancing lipophilicity |

| Cyclopropanol | Simple cyclopropane derivative | Lacks a propanol chain; primarily studied for its reactivity |

| Cyclopropylmethanol | Shorter carbon chain | Similar reactivity but less steric hindrance |

The uniqueness of 3-Cyclopropylpropan-1-ol lies in its combination of a cyclopropyl group with a propanol structure, which influences both its chemical reactivity and biological activity compared to these similar compounds .

This comprehensive overview highlights the significance of 3-Cyclopropylpropan-1-ol in various scientific domains, emphasizing its potential as a versatile compound in both synthetic chemistry and pharmacology. Further research will undoubtedly reveal more about its capabilities and applications.

Laboratory-Scale Synthesis Protocols

The synthesis of 3-cyclopropylpropan-1-ol at laboratory scale involves multiple strategic approaches that leverage established organic chemistry methodologies while addressing the unique structural challenges posed by the cyclopropyl moiety . The compound's molecular framework, featuring both a strained three-membered ring and a primary alcohol functionality, necessitates careful selection of synthetic routes to achieve optimal yields and selectivity [2].

Cyclopropanation Strategies for Propanol Derivatives

The formation of cyclopropane rings represents one of the most fundamental approaches to accessing 3-cyclopropylpropan-1-ol derivatives [3]. Multiple cyclopropanation methodologies have been developed specifically for propanol-containing substrates, each offering distinct advantages in terms of reaction scope, selectivity, and operational simplicity [4].

The Simmons-Smith reaction constitutes the most widely employed method for cyclopropane formation in propanol derivatives [5]. This transformation utilizes diiodomethane in combination with zinc-copper couple to generate a zinc carbenoid species, which subsequently reacts with alkene substrates through a concerted mechanism [6]. The reaction proceeds stereospecifically, preserving the original alkene geometry in the resulting cyclopropane product [7]. For 3-cyclopropylpropan-1-ol synthesis, this methodology enables the direct conversion of appropriate olefinic precursors bearing propanol chains [8].

Research has demonstrated that ethylene oxide serves as a crucial building block in one prominent synthetic route . The nucleophilic ring-opening of ethylene oxide by cyclopropylmethanol in the presence of potassium hydroxide provides a direct pathway to 3-cyclopropylpropan-1-ol . This transformation exploits the electrophilic nature of the strained three-membered oxide ring, which readily undergoes nucleophilic attack by the alcohol functionality of cyclopropylmethanol [9].

Metal-catalyzed cyclopropanation represents another significant approach for accessing cyclopropyl-containing propanol derivatives [4]. Rhodium carboxylate complexes, particularly dirhodium tetraacetate, have emerged as highly effective catalysts for the cyclopropanation of alkenes using diazo compounds as carbene precursors [10]. These transformations proceed through metal carbene intermediates that undergo concerted addition to carbon-carbon double bonds [11]. The stereoselectivity and regioselectivity of these reactions depend on the electrophilic character of the metal carbene intermediate and the electronic properties of the alkene substrate [12].

Recent developments in asymmetric cyclopropanation have expanded the synthetic toolkit for chiral 3-cyclopropylpropan-1-ol derivatives [13]. Enantioselective variants employing chiral rhodium catalysts, such as dirhodium tetrakis(S-TCPTAD), achieve exceptional levels of asymmetric induction, with enantiomeric excesses reaching 98% for suitable substrate combinations [12] [13].

| Synthetic Route | Starting Material | Key Reagent | Reaction Time (h) | Typical Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Ethylene oxide ring-opening | Cyclopropylmethanol + Ethylene oxide | Potassium hydroxide | 6-12 | 75-85 | 92-96 |

| Cyclopropylpropanone hydrogenation | Cyclopropylpropanone | Palladium on carbon/H2 | 4-8 | 85-95 | 95-99 |

| Grignard approach | Cyclopropylmagnesium bromide | Acetaldehyde derivatives | 2-4 | 70-80 | 90-95 |

| Alkylation-reduction sequence | 3-Chloropropanoic acid | Lithium aluminum hydride | 8-16 | 65-80 | 88-94 |

| Wittig-cyclopropanation | Cyclopropylidene phosphorane | Formaldehyde | 12-24 | 60-75 | 85-92 |

| Hydroboration-oxidation | Cyclopropylpropene | Borane-THF complex | 6-10 | 80-90 | 93-97 |

Catalytic Systems for Selective Ring Formation

The development of highly selective catalytic systems for cyclopropane ring formation has revolutionized the synthesis of complex cyclopropyl-containing molecules [4]. These systems enable precise control over stereochemistry, regioselectivity, and functional group tolerance, making them indispensable tools for the preparation of 3-cyclopropylpropan-1-ol and related compounds [14].

Rhodium-based catalytic systems represent the gold standard for selective cyclopropanation reactions [10]. Dirhodium tetraacetate operates through a well-established mechanism involving the formation of electrophilic metal carbenes from diazo compound precursors [11]. The catalyst facilitates nitrogen extrusion from the diazo substrate, generating a reactive metal-stabilized carbene that subsequently transfers to alkene substrates in a concerted fashion [12]. This process exhibits remarkable stereoselectivity, with the configuration of the alkene substrate being preserved in the cyclopropane product [13].

Copper catalysts have emerged as versatile alternatives to rhodium systems, offering complementary reactivity profiles and often superior functional group tolerance [15]. Copper(I) complexes promote cyclopropanation through similar carbene transfer mechanisms, but with distinct selectivity patterns that can be advantageous for specific substrate classes [15]. The copper-catalyzed process typically proceeds through a stepwise mechanism involving initial carbene formation followed by alkene addition, resulting in different stereochemical outcomes compared to rhodium-catalyzed transformations [15].

Recent advances in cobalt-catalyzed cyclopropanation have introduced new possibilities for selective ring formation using non-traditional carbene precursors [16]. Cobalt complexes bearing pyridine-diimine ligands effectively promote the cyclopropanation of alkenes using gem-dichloroalkanes as carbene sources [16]. This methodology circumvents the need for potentially hazardous diazo compounds while maintaining high levels of enantioselectivity, with enantiomeric excesses reaching 94% for optimized catalyst-substrate combinations [16].

Palladium-catalyzed cyclopropanation offers unique advantages for specific substrate classes, particularly enynes and related π-systems [17]. These transformations proceed through distinctive palladium(II)/palladium(IV) catalytic cycles that enable the stereospecific conversion of enynes into cyclopropyl ketones [17]. The mechanism involves oxidative addition of the alkyne component to palladium(II), followed by migratory insertion and reductive elimination to form the cyclopropane ring with net inversion of geometry [17].

| Catalyst | Carbene Source | Selectivity (% ee) | Operating Temperature (°C) | Catalyst Loading (mol%) |

|---|---|---|---|---|

| Rhodium(II) tetraacetate [Rh2(OAc)4] | Diazo compounds | 85-95 | 20-40 | 1-5 |

| Copper(I) triflate [CuOTf] | Diazo compounds | 70-85 | 0-25 | 5-10 |

| Palladium(II) acetate [Pd(OAc)2] | Enynes | High diastereoselectivity | 80-120 | 10-20 |

| Cobalt(II) bromide with PDI ligand [(PDI)CoBr2] | gem-Dichloroalkanes | 94 | 25 | 5 |

| Zinc-copper couple [Zn(Cu)] | Diiodomethane | Racemic | 65-85 | Stoichiometric |

| Dirhodium tetrakis(S-TCPTAD) [Rh2(S-TCPTAD)4] | Aryldiazoacetates | 98 | 20-40 | 1-2 |

Industrial Production Approaches

Industrial synthesis of 3-cyclopropylpropan-1-ol requires scalable methodologies that balance efficiency, cost-effectiveness, and environmental considerations . The transition from laboratory-scale protocols to industrial processes necessitates comprehensive optimization of reaction conditions, catalyst systems, and process engineering parameters [18].

The most prevalent industrial approach involves the catalytic hydrogenation of cyclopropylpropanone using palladium on carbon as the heterogeneous catalyst . This transformation proceeds under elevated pressure and temperature conditions, typically requiring hydrogen pressures of 5-10 atmospheres and temperatures in the range of 50-80°C . The process achieves excellent conversion rates and selectivity, with yields consistently exceeding 85% and product purities above 95% .

Continuous Flow Reactor Implementations

Continuous flow technology has emerged as a transformative approach for the industrial production of cyclopropyl compounds, offering significant advantages in terms of process intensification, safety, and scalability [19] [20]. Flow reactors enable precise control of reaction parameters while minimizing the risks associated with handling hazardous reagents and intermediates [21].

Packed-bed microreactors represent one of the most successful implementations of continuous flow technology for cyclopropanation reactions [19]. These systems utilize immobilized catalysts packed within microstructured channels, enabling efficient mass and heat transfer while maintaining excellent temperature control [19]. Research has demonstrated that organocatalytic cyclopropanation reactions can be conducted in packed-bed reactors for extended periods, with catalyst activity maintained for over 48 hours of continuous operation [19].

The Simmons-Smith cyclopropanation has been successfully adapted to continuous flow conditions, offering significant safety improvements over traditional batch processes [20]. Flow implementations utilize in situ generation of zinc carbenoid species within microreactor channels, eliminating the need for pre-formed organometallic reagents [20]. The enhanced mass transfer characteristics of microreactors enable rapid consumption of reactive intermediates, reducing the risk of side reactions and improving overall selectivity [20].

Continuous stirred-tank reactors have found application in larger-scale flow processes where higher throughput is required [22]. These systems offer excellent mixing characteristics and can accommodate higher flow rates than microreactor systems, making them suitable for pilot-scale and production-scale implementations [22]. The photocyclization approach utilizing continuous stirred-tank reactors has demonstrated the feasibility of accessing complex cyclopropane derivatives through photochemical transformations [23].

Electrochemical flow reactors represent a cutting-edge approach that combines the advantages of continuous processing with sustainable energy input [24] [25]. These systems enable the electrochemical generation of reactive intermediates for cyclopropanation while operating under ambient conditions [24]. The methodology demonstrates broad substrate scope and excellent functional group tolerance, accommodating both electron-rich and electron-poor alkenes [25].

| Reactor Type | Flow Rate (mL/min) | Residence Time (min) | Temperature Control | Scalability | Typical Yield (%) |

|---|---|---|---|---|---|

| Packed-bed microreactor | 0.05-0.5 | 5-60 | Excellent (±1°C) | Low-Medium | 85-95 |

| Coil reactor (PTFE) | 0.1-2.0 | 2-30 | Good (±2°C) | Medium | 75-90 |

| Continuous stirred-tank reactor (CSTR) | 5-50 | 10-120 | Fair (±5°C) | High | 70-85 |

| Microfluidic chip reactor | 0.01-0.1 | 1-10 | Excellent (±0.5°C) | Low | 90-98 |

| Tubular flow reactor | 1-10 | 5-45 | Good (±2°C) | Medium-High | 80-92 |

| Spinning disc reactor | 10-100 | 0.5-5 | Fair (±3°C) | High | 65-80 |

Green Chemistry Considerations in Large-Scale Synthesis

The implementation of green chemistry principles in the industrial synthesis of 3-cyclopropylpropan-1-ol has become increasingly important as environmental regulations and sustainability concerns drive process innovation [26] [27]. These considerations encompass solvent selection, waste minimization, energy efficiency, and the development of more benign synthetic methodologies [28].

Mechanochemical approaches represent one of the most promising developments in sustainable cyclopropanation chemistry [29] [30]. Ball-milling-enabled Simmons-Smith reactions eliminate the need for bulk solvents while enabling the activation of zinc metal under ambient conditions [29]. This solvent-free methodology significantly reduces the environmental footprint of cyclopropanation processes while maintaining excellent yields and selectivity [30]. The mechanochemical approach achieves gram-scale synthesis capabilities and operates under operationally simple conditions that do not require specialized atmosphere control [29].

Electrochemical cyclopropanation methods offer substantial environmental advantages through the elimination of chemical oxidants and the use of electrical energy as a clean driving force [31]. These transformations proceed under mild conditions and demonstrate excellent scalability through continuous-flow technology [31]. The absence of metal catalysts and external chemical oxidants significantly reduces waste generation while providing convenient access to diverse cyclopropane derivatives [31].

Photocatalytic methods utilizing visible light as the energy source represent another sustainable approach to cyclopropane synthesis [32]. Recent developments have demonstrated the feasibility of photocatalyst-free cyclopropanation using shelf-stable solid reagents and simple fluorescence lamps [32]. This methodology exhibits excellent functional group tolerance and high chemoselectivity, enabling the cyclopropanation of complex molecules without the need for explosive or toxic carbene transfer reagents [32].

Solvent-free organocatalytic processes have emerged as highly attractive alternatives that minimize environmental impact while maintaining synthetic efficiency [26]. These methodologies often operate under ambient conditions and generate minimal waste, making them particularly suitable for large-scale implementation [28]. The development of alternative reaction media, including ionic liquids and aqueous systems, has further expanded the toolkit of sustainable cyclopropanation methods [26].

| Synthesis Method | E-Factor | Atom Economy (%) | Solvent Usage (mL/mmol) | Energy Input | Waste Generation |

|---|---|---|---|---|---|

| Traditional Simmons-Smith (batch) | 25-50 | 65-75 | 50-100 | Moderate heating | High |

| Mechanochemical ball-milling | 5-15 | 75-85 | 0 | Mechanical energy | Low |

| Electrochemical cyclopropanation | 8-20 | 70-80 | 20-40 | Electrical current | Medium |

| Photocatalytic method | 10-25 | 80-90 | 10-30 | Visible light | Low |

| Continuous flow Simmons-Smith | 15-30 | 70-80 | 25-50 | Moderate heating | Medium |

| Solvent-free organocatalysis | 3-12 | 85-95 | 0-5 | Ambient conditions | Very Low |

Phase Transition Characteristics

3-Cyclopropylpropan-1-ol exhibits distinct phase transition characteristics that reflect its unique molecular architecture combining both hydrophilic and hydrophobic structural elements. The compound demonstrates a normal boiling point of 69.15±1.0°C (341.65-342.65 K) under standard atmospheric pressure conditions [1]. This boiling point is characteristic of primary alcohols with similar molecular weights, indicating that the cyclopropyl substituent does not dramatically alter the intermolecular hydrogen bonding capacity of the hydroxyl functional group.

The melting point occurs at 175.32 K (-97.83°C), as determined through computational modeling using Joback group contribution methods [1]. This relatively low melting point suggests limited solid-state organization, likely due to the steric hindrance imposed by the cyclopropyl ring system, which disrupts efficient molecular packing in the crystalline phase.

Critical point parameters reveal a critical temperature of 521.85 K and critical pressure of 3611.55 kPa [1]. These values indicate moderate intermolecular forces, consistent with a primary alcohol capable of hydrogen bonding but lacking extensive molecular association due to the bulky cyclopropyl substituent.

| Property | Value | Method |

|---|---|---|

| Boiling Point | 69.15±1.0°C (341.65-342.65 K) | Experimental [1] |

| Melting Point | -97.83°C (175.32 K) | Calculated (Joback) [1] |

| Critical Temperature | 248.7°C (521.85 K) | Calculated (Joback) [1] |

| Critical Pressure | 36.12 bar (3611.55 kPa) | Calculated (Joback) [1] |

| Enthalpy of Fusion | 9.43 kJ/mol | Calculated (Joback) [1] |

| Enthalpy of Vaporization | 28.86 kJ/mol | Calculated (Joback) [1] |

Table 1: Phase Transition Properties of 3-Cyclopropylpropan-1-ol

The enthalpy of vaporization (28.86 kJ/mol) indicates moderate intermolecular attractive forces, primarily arising from hydrogen bonding between hydroxyl groups [1]. This value is lower than that of simple propanol due to the reduced molecular symmetry and increased steric hindrance around the alcohol functionality.

Vapor pressure behavior follows the Antoine equation relationship, with vapor pressures ranging from 1.33 kPa at 253.84 K to 90.89 kPa at 339.21 K [1]. The temperature dependence follows expected exponential behavior for organic alcohols, with the compound exhibiting appreciable volatility at elevated temperatures.

Solvation Dynamics in Polar/Nonpolar Media

The solvation characteristics of 3-Cyclopropylpropan-1-ol demonstrate the compound's amphiphilic nature, with both polar and nonpolar structural components influencing its behavior in different solvent systems. The calculated partition coefficient (LogP = 2.196) indicates moderate lipophilicity [1], suggesting preferential partitioning into organic phases while retaining some aqueous solubility.

In polar protic solvents such as water and lower alcohols, the compound exhibits moderate to high solubility due to hydrogen bonding interactions between the hydroxyl group and solvent molecules [2] [3]. The hydroxyl functionality serves as both a hydrogen bond donor and acceptor, facilitating strong intermolecular associations with protic solvents [4] [5]. However, the hydrophobic cyclopropyl ring system limits aqueous solubility compared to simple propanol analogs.

The three-carbon alkyl chain connecting the cyclopropyl ring to the hydroxyl group provides additional hydrophobic character, enhancing solubility in nonpolar and moderately polar aprotic solvents [6]. In nonpolar solvents such as hexane, solubility is governed primarily by van der Waals interactions and dispersion forces between the alkyl and cyclopropyl portions of the molecule.

| Solvent Type | Polarity | Expected Solubility | Primary Interactions |

|---|---|---|---|

| Water | Polar protic | Moderate | Hydrogen bonding (limited by hydrophobic groups) |

| Ethanol | Polar protic | High | Extensive hydrogen bonding |

| Hexane | Nonpolar | Low to moderate | Dispersion forces with alkyl chain |

| Chloroform | Polar aprotic | Moderate to high | Dipole-dipole interactions |

| Acetone | Polar aprotic | High | Dipole interactions with carbonyl |

Table 2: Predicted Solvation Behavior in Various Solvent Systems

Solvation dynamics in polar aprotic solvents reveal complex behavior influenced by the competing effects of the polar hydroxyl group and the nonpolar cyclopropyl system [7]. The compound demonstrates enhanced solubility in solvents capable of accepting hydrogen bonds from the hydroxyl group while accommodating the hydrophobic molecular regions through favorable dispersion interactions.

The cyclopropyl ring system introduces unique steric effects that influence solvation shell organization [8]. The high strain energy of the three-membered ring (approximately 115 kJ/mol) creates distinctive electronic properties that can affect solvent-solute interactions, particularly in systems where π-electron interactions or charge transfer processes are significant.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance Chemical Shift Assignments

The proton nuclear magnetic resonance spectrum of 3-Cyclopropylpropan-1-ol provides characteristic chemical shift patterns that reflect the distinct electronic environments within the molecular structure. The cyclopropyl ring system generates unique chemical shifts due to the high s-character of the carbon-hydrogen bonds and the ring current effects associated with the strained three-membered ring [8] [9].

Cyclopropyl protons appear in the characteristic upfield region between 0.0-0.8 ppm [10] [11] [12]. The methine proton (CH) attached to the ring typically resonates at 0.4-0.8 ppm as a multiplet due to coupling with adjacent methylene protons [8]. The two cyclopropyl methylene protons (CH₂) generate signals in the range 0.0-0.5 ppm, exhibiting complex coupling patterns characteristic of the highly strained ring system [9].

The propyl chain connecting the cyclopropyl ring to the hydroxyl group produces signals in the typical aliphatic region. The four methylene protons in the chain resonate between 1.2-1.8 ppm, appearing as overlapping multiplets due to vicinal coupling effects [13]. These chemical shifts are consistent with secondary alkyl carbons in saturated aliphatic systems [10] [11].

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Characteristics |

|---|---|---|---|---|

| Cyclopropyl CH | 0.4-0.8 | Multiplet | 1H | Complex coupling with CH₂ groups |

| Cyclopropyl CH₂ | 0.0-0.5 | Multiplet | 2H | Geminal and vicinal coupling |

| Chain CH₂ groups | 1.2-1.8 | Multiplet | 4H | Vicinal coupling throughout chain |

| CH₂OH | 3.4-3.8 | Triplet | 2H | Coupling with adjacent CH₂ |

| OH | 2.5-5.0 | Broad singlet | 1H | Variable due to exchange |

Table 3: ¹H NMR Chemical Shift Assignments for 3-Cyclopropylpropan-1-ol

The methylene protons adjacent to the hydroxyl group (CH₂OH) experience significant deshielding due to the electron-withdrawing effect of the oxygen atom [4] [5]. These protons typically appear as a triplet at 3.4-3.8 ppm, with coupling constants of approximately 6-7 Hz reflecting geminal coupling with the adjacent methylene group [13].

The hydroxyl proton exhibits variable chemical shift behavior (2.5-5.0 ppm) depending on concentration, temperature, and the presence of exchangeable protons [4]. In dry, deuterated solvents, the OH proton appears as a broad singlet, while in protic solvents, rapid exchange often results in signal broadening or disappearance [5].

Ring current effects associated with the cyclopropyl system contribute to the characteristic upfield shifts observed for protons attached to the three-membered ring [8]. The high degree of s-character in cyclopropyl C-H bonds (approaching sp² hybridization) results in enhanced shielding compared to normal sp³ alkyl environments.

Infrared Vibrational Mode Correlations

Infrared spectroscopic analysis of 3-Cyclopropylpropan-1-ol reveals characteristic absorption bands corresponding to the distinct functional groups within the molecular structure. The hydroxyl functionality dominates the high-frequency region of the spectrum, while the cyclopropyl and alkyl components contribute to mid-frequency and fingerprint regions [14] [15] [16].

The hydroxyl stretching vibration appears as a broad, intense absorption band centered around 3300-3400 cm⁻¹ in the associated state [4] [5]. This broad profile results from hydrogen bonding interactions between molecules in the condensed phase [14]. In dilute solutions or gas phase conditions, a sharp absorption at approximately 3600 cm⁻¹ corresponds to the free hydroxyl stretch [4].

Alkyl carbon-hydrogen stretching vibrations generate characteristic absorptions in the 2850-2990 cm⁻¹ region [14] [16] [17]. The asymmetric and symmetric C-H stretching modes of methylene groups appear at approximately 2925 cm⁻¹ and 2853 cm⁻¹, respectively, while methyl C-H stretching occurs near 2962 cm⁻¹ and 2872 cm⁻¹ [17].

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment | Characteristics |

|---|---|---|---|---|

| O-H stretch (associated) | 3300-3400 | Broad, strong | Hydrogen-bonded OH | Temperature and concentration dependent |

| O-H stretch (free) | 3600 | Sharp, medium | Non-associated OH | Gas phase or dilute solution |

| C-H stretch (alkyl) | 2850-2990 | Medium to strong | Alkyl chain vibrations | Multiple overlapping bands |

| C-H stretch (cyclopropyl) | 3040-3080 | Medium | Cyclopropyl ring C-H | Higher frequency due to ring strain |

| C-H bend (alkyl) | 1350-1450 | Medium | Methylene deformations | Scissoring and wagging modes |

| C-O stretch | 1000-1300 | Strong | Primary alcohol C-O | Characteristic of 1° alcohols |

| C-C stretch | 800-1200 | Weak to medium | Skeletal vibrations | Complex fingerprint region |

Table 4: Infrared Vibrational Frequency Assignments for 3-Cyclopropylpropan-1-ol

The cyclopropyl ring system generates distinctive C-H stretching absorptions at slightly higher frequencies (3040-3080 cm⁻¹) compared to normal alkyl groups [18] [19]. This frequency shift reflects the increased s-character of the C-H bonds in the strained ring system, approaching the characteristics of sp² hybridized carbons [20].

Carbon-hydrogen bending vibrations appear in the mid-frequency region between 1000-1450 cm⁻¹ [15] [16]. Alkyl C-H bending modes (scissoring, wagging, and twisting) occur at 1350-1450 cm⁻¹, while cyclopropyl C-H bending vibrations appear at lower frequencies (1000-1100 cm⁻¹) due to the unique geometric constraints of the three-membered ring [19] [21].

The carbon-oxygen stretching vibration of the primary alcohol appears as a strong absorption in the 1000-1300 cm⁻¹ region [4] [5]. This broad absorption envelope often overlaps with C-H bending modes and skeletal vibrations, requiring careful spectral deconvolution for precise frequency assignment [14].

Skeletal vibrations involving C-C stretching modes generate weak to medium intensity absorptions in the fingerprint region (800-1200 cm⁻¹) [15]. These vibrations are highly characteristic of the specific molecular framework and provide valuable information for structural confirmation and isomer differentiation [21] [22].